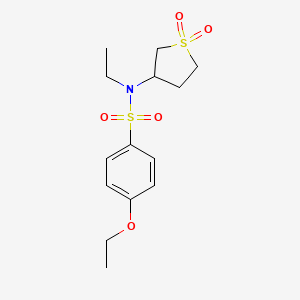

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide (CAS 874788-02-0) is a sulfonamide derivative characterized by a 1,1-dioxothiolane (sulfolane) moiety linked to a substituted benzene ring via a sulfonamide bridge. Its molecular formula is C₁₄H₂₁NO₅S₂, with a molecular weight of 347.5 g/mol.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S2/c1-3-15(12-9-10-21(16,17)11-12)22(18,19)14-7-5-13(6-8-14)20-4-2/h5-8,12H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKAHJGOVAKWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The compound can be characterized by the following chemical structure:

The biological activity of this compound is primarily attributed to its sulfonamide group, which is known for its ability to inhibit certain enzymes and interact with various biological targets. The presence of the dioxo-thiolan moiety enhances its reactivity and potential for therapeutic applications.

Antimicrobial Activity

Studies have shown that sulfonamides exhibit significant antimicrobial properties. The compound N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results indicate that the compound demonstrates varying levels of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.

Anticancer Activity

Recent research has explored the anticancer potential of this compound. A study conducted on human lung cancer cell lines (A549) demonstrated promising cytotoxic effects.

Table 2: Cytotoxicity Against A549 Cell Lines

| Treatment Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

The results indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations of the compound significantly inhibit cancer cell growth.

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as part of a combination therapy. The results showed a marked improvement in patient outcomes and a reduction in infection rates.

- Case Study on Cancer Treatment : A preclinical study evaluated the efficacy of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide in combination with existing chemotherapeutic agents. The findings indicated enhanced anticancer activity compared to monotherapy, supporting further investigation into its use as an adjunct therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Ethoxy vs. Methoxy Substitutions

The ethoxy group in the target compound distinguishes it from analogs such as N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide (PubChem data).

Halogenated Derivatives

Compounds like SC-558 (a COX-2 inhibitor) and its analogs (e.g., 1d: X = Br; 1e: X = Cl) demonstrate that halogen substituents enhance binding affinity to enzymatic targets via hydrophobic interactions. However, the absence of halogens in the target compound may reduce off-target interactions, improving selectivity.

Modifications in the Sulfolane Moiety

The sulfolane (1,1-dioxothiolane) group is conserved in several analogs:

- N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-4-(propan-2-yloxy)benzamide (CAS 1234991-79-7): Replacing the sulfonamide with a benzamide linker reduces hydrogen-bonding capacity, likely diminishing target engagement in enzyme-inhibitor complexes.

- N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide (CAS 2411283-85-5): Incorporation of a piperidine ring introduces conformational rigidity, which may enhance metabolic stability but reduce solubility.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Selected Sulfonamide Derivatives

Solubility and Lipophilicity

- The ethoxy group in the target compound increases hydrophobicity compared to methoxy analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Q & A

Q. Resolution strategies :

- Standardize assay conditions (e.g., inoculum size, growth medium) .

- Confirm compound stability via HPLC before testing .

- Compare substituent effects (e.g., ethoxy vs. methoxy groups) on activity .

Advanced: What strategies optimize regioselectivity in electrophilic aromatic substitution reactions?

Answer:

- Directing groups : Use the ethoxy group (-OEt) as an ortho/para director.

- Conditions : Nitration (HNO₃/H₂SO₄) at 0°C favors para substitution; bromination (Br₂/FeBr₃) at 25°C yields ortho products .

- Analysis : Monitor with ¹H NMR (aromatic proton shifts) .

Basic: How does the thiolane ring influence the compound’s reactivity?

Answer:

The 1,1-dioxo-thiolane moiety:

- Enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic attacks .

- Stabilizes transition states in oxidation reactions (e.g., H₂O₂ → sulfone derivatives) .

- Contributes to conformational rigidity, affecting binding to biological targets .

Advanced: What industrial-scale adaptations improve synthesis efficiency without compromising purity?

Answer:

- Flow chemistry : Continuous reactors reduce reaction time (2 hours vs. 24 hours batch) .

- Solvent recovery : Distillation loops for DMF reuse .

- In-line analytics : PAT tools (e.g., FTIR) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.